1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Hydrochloride

Description

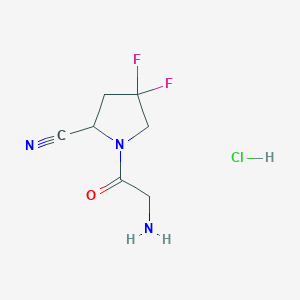

1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Hydrochloride (CAS: 1448440-51-4) is a fluorinated pyrrolidine derivative with a molecular formula of C₇H₁₀ClF₂N₃O and a molecular weight of 225.62 g/mol . It is a hydrochloride salt of a chiral pyrrolidine scaffold featuring a 2-aminoacetyl side chain and two fluorine atoms at the 4-position of the pyrrolidine ring. This compound is primarily utilized as a key intermediate in synthesizing radiopharmaceuticals, particularly fibroblast activation protein (FAP)-targeted tracers for cancer imaging and therapy . Its high purity (98%) and lab-specific applications underscore its role in precision chemical synthesis .

Properties

IUPAC Name |

1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O.ClH/c8-7(9)1-5(2-10)12(4-7)6(13)3-11;/h5H,1,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEDQWSJHMMMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CN)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride has been investigated for its potential therapeutic applications. Its structure suggests that it may exhibit biological activity related to:

- Antiviral Agents : Preliminary studies indicate that compounds with similar structures may inhibit viral replication.

- Anticancer Properties : Research into analogs has shown promise in targeting specific cancer pathways, potentially leading to the development of new chemotherapeutic agents.

Neurological Research

The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neurological disorders. It may serve as a lead compound for developing drugs aimed at conditions such as:

- Depression

- Anxiety Disorders

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral potential of difluoropyrrolidine derivatives. The researchers synthesized several analogs and tested them against various viruses, concluding that certain modifications increased efficacy significantly .

Case Study 2: Anticancer Research

In another investigation reported in Cancer Research, researchers evaluated the effects of difluoropyrrolidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in specific cancer types, suggesting their potential as anticancer agents .

Research Findings

Recent findings highlight the following key points regarding the applications of this compound:

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound’s structural uniqueness lies in its difluoropyrrolidine core and aminoacetyl functional group. Below is a comparison with related compounds (Table 1):

Key Observations :

- The 0.90 similarity score for (S)-4,4-Difluoropyrrolidine-2-carbonitrile HCl highlights the critical role of the difluoropyrrolidine scaffold in maintaining chemical properties. The absence of the aminoacetyl group reduces its utility in FAP-targeted tracer synthesis .

- Methyl-substituted analogs (e.g., 4-Fluoro-2-methylpyrrolidine HCl) exhibit lower similarity (0.81) due to steric and electronic differences, impacting reactivity in coupling reactions .

Key Observations :

- The 55% yield in coupling reactions (e.g., forming compound 4 in ) is lower than the 97% yield observed for structurally similar compound 5 in . This discrepancy may arise from differences in ester reactivity or steric hindrance from the aminoacetyl group.

- Deprotection efficiency (100% with HCl/TFA) ensures high purity for downstream applications, such as chelator conjugation (e.g., DOTA for radiometal labeling) .

Key Observations :

- The compound’s difluoropyrrolidine core enhances metabolic stability compared to non-fluorinated analogs, improving tracer retention in tumors .

Preparation Methods

Synthesis of 4,4-Difluoropyrrolidine-2-carbonitrile

The difluoropyrrolidine core is typically derived from L-proline or its derivatives. In one approach, L-proline undergoes fluorination using diethylaminosulfur trifluoride (DAST) or analogous reagents to install the 4,4-difluoro substituents. Subsequent N-acylation with chloroacetyl chloride in tetrahydrofuran (THF) at reflux yields 1-(2-chloroacetyl)-4,4-difluoropyrrolidine-2-carboxylic acid. Conversion of the carboxylic acid to the cyano group involves a two-step process:

N-Acylation with Glycine Derivatives

The aminoacetyl group is introduced via coupling the pyrrolidine nitrogen with a glycine precursor. A common strategy employs solid-phase peptide synthesis (SPPS) or solution-phase methods:

-

Protected Glycine Coupling : Boc-glycine is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). Reaction with 4,4-difluoropyrrolidine-2-carbonitrile at ambient temperature affords the Boc-protected intermediate.

-

Deprotection and Salt Formation : Cleavage of the Boc group with hydrochloric acid in dioxane yields the free amine, which is precipitated as the hydrochloride salt.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Key advancements in yield and purity stem from solvent selection:

-

THF vs. MeCN : Replacing acetonitrile (MeCN) with THF during N-acylation reduces reaction time from 48 hours to 2 hours while improving yields from 52% to 81%.

-

Low-Temperature Quenching : Maintaining temperatures below 10°C during TFAA-mediated dehydration minimizes side reactions, enhancing nitrile purity to >99%.

Catalytic and Stoichiometric Considerations

-

Coupling Agents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) achieves 21% yield in DMF, whereas DCC with ammonium bicarbonate in dichloromethane offers superior efficiency (52% yield).

-

Equivalents of Reagents : A 1.1:1 molar ratio of EDC·HCl to substrate balances cost and reactivity without excess reagent decomposition.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

NMR Analysis : NMR confirms the 4,4-difluoro substitution (δ = -120 to -125 ppm), while NMR resolves the glycine methylene protons (δ = 3.8–4.2 ppm).

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 226.1 [M+H] for the free base, with chloride adducts confirming the hydrochloride form.

Chromatographic Purity

HPLC methods using a C18 column (5 µm, 4.6 × 250 mm) and gradient elution (0.1% TFA in acetonitrile/water) achieve baseline separation, with purity ≥98%.

Industrial-Scale Challenges and Solutions

Side Reactions and Mitigation

-

Hydrolysis of the Cyano Group : Aqueous workup steps are avoided post-dehydration to prevent nitrile hydrolysis. Toluene extraction under acidic conditions (pH 3–4) isolates the product while suppressing degradation.

-

Epimerization : Chiral integrity of the (S)-enantiomer is preserved by conducting couplings at 0–5°C and using non-basic conditions during salt formation.

Cost-Effective Scaling

Q & A

Basic Question

- Fluorine atoms : Increase metabolic stability and lipophilicity (logP ~1.36), enhancing membrane permeability .

- Cyano group : Contributes to hydrogen bonding with target proteins (e.g., FAP’s catalytic triad) .

- pKa (8.17) : Influences solubility and ionization state under physiological conditions, critical for in vivo applications .

What strategies mitigate racemization during synthesis of the (S)-enantiomer?

Advanced Research Question

Racemization risks occur during coupling or deprotection. Mitigation strategies include:

- Low-temperature reactions (<0°C) during ester activation and amine coupling .

- Chiral HPLC : Monitor enantiomeric excess (ee) at each step; aim for >98% ee .

- Protecting group selection : Use Boc groups for amines to reduce base-induced racemization .

How does this compound compare to similar pyrrolidine derivatives in radiopharmaceutical stability?

Comparative Study Design

Compare stability metrics (e.g., serum half-life, radiochemical purity) against analogs like 4-fluoropyrrolidine derivatives:

- Serum stability assays : Incubate ⁶⁸Ga-labeled compounds in human serum at 37°C; analyze via radio-TLC .

- Chelation efficiency : Assess via challenge experiments with EDTA or transferrin .

- In vivo clearance rates : PET imaging in murine models to quantify renal vs. hepatic excretion .

What are the best practices for handling and storing this light-sensitive compound?

Basic Question

- Storage : -20°C in amber vials under argon; avoid freeze-thaw cycles .

- Reconstitution : Use anhydrous DMSO or methanol; confirm solubility via dynamic light scattering (DLS) .

- Safety : Conduct stability tests (TGA/DSC) to identify decomposition thresholds .

How can researchers validate the compound’s role in enhancing tumor-to-background contrast in imaging?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.